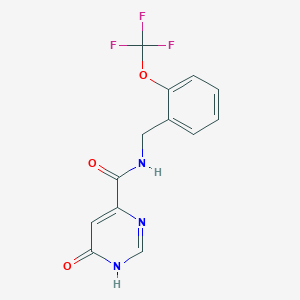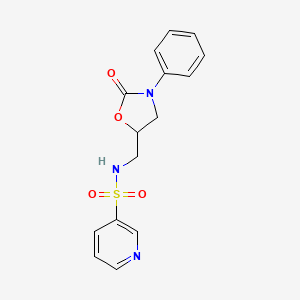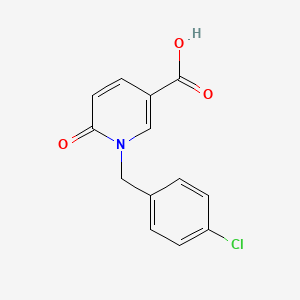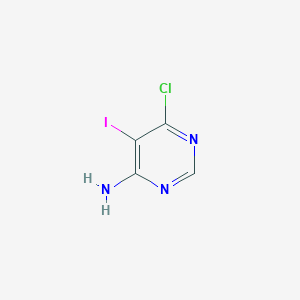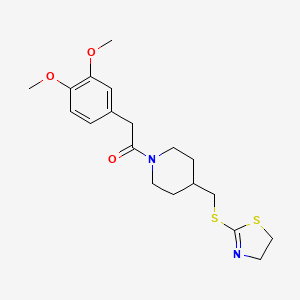
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H26N2O3S2 and its molecular weight is 394.55. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Wound Healing Potential
A study reported the synthesis and evaluation of derivatives closely related to the specified compound for in vivo wound-healing activity. The compounds showed significant wound healing, with improved epithelialization and increased tensile strength of incision wounds. The weight of granulation in dead space wounds indicated an increase in collagenation, implying a direct influence on the wound healing process. The study emphasized the role of specific functional groups and electronic factors in enhancing wound-healing activity (Vinaya et al., 2009).
Antileukemic Activity
Another research synthesized derivatives structurally similar to the compound and evaluated their antileukemic activity against human leukemic cell lines. The findings revealed that some compounds exhibited significant antiproliferative activity, with specific derivatives showing potent in vitro efficacy against the leukemic cells. This highlights the potential of such compounds in the development of antileukemic therapies (Vinaya et al., 2012).
Antimicrobial and Anti-Proliferative Activities
Further research investigated the synthesis and biological activities of N-Mannich bases derived from compounds structurally akin to the chemical in focus. These derivatives demonstrated significant inhibitory activity against pathogenic bacteria and fungi. Additionally, some compounds exhibited anti-proliferative activity against various cancer cell lines, indicating their potential in antimicrobial and cancer treatment applications (Al-Wahaibi et al., 2021).
Anticonvulsant Properties
Another study explored the synthesis of indanone derivatives with a structural resemblance to the specified compound and assessed their anticonvulsant activity. The derivatives showed promising results in seizure models, with reduced neurotoxicity compared to existing treatments. The compounds also increased GABA levels in the rat brain, suggesting a potential mechanism for their anticonvulsant effects (Siddiqui et al., 2012).
Fungicidal Activity
Research on novel pyrazole derivatives structurally related to the compound indicated moderate to excellent fungicidal activity against certain pathogens. These findings suggest potential applications of these compounds in agricultural fungicides or antifungal drugs (Mao et al., 2013).
Propriétés
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-23-16-4-3-15(11-17(16)24-2)12-18(22)21-8-5-14(6-9-21)13-26-19-20-7-10-25-19/h3-4,11,14H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAONYSMEPIUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NCCS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
![1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B2628350.png)
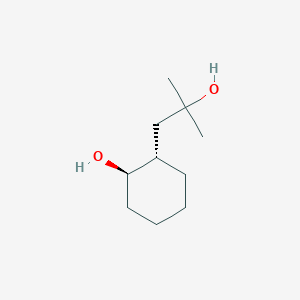
![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)
amine](/img/structure/B2628357.png)
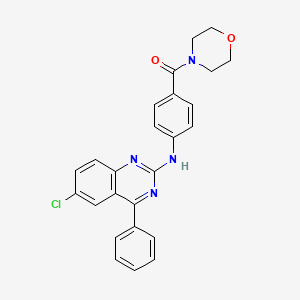
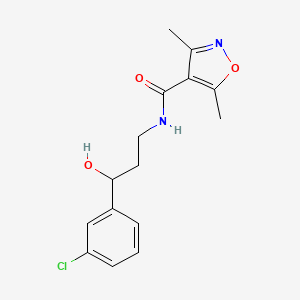
![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)
